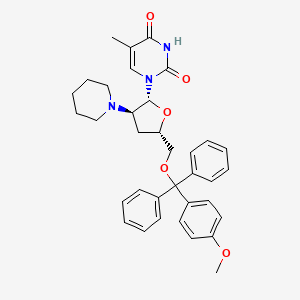
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’Pip-5’(4MeOTrityl)dT is a synthetic compound used in various scientific research applications. It is a derivative of thymidine, a nucleoside component of DNA, and is modified with a piperidine group and a 4-methoxytrityl protecting group. This compound is primarily used in the synthesis of oligonucleotides and other nucleic acid-based research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the protection of the 5’-hydroxyl group of thymidine using 4-methoxytrityl chloride in the presence of a base such as pyridine This step results in the formation of 5’(4-methoxytrityl)thymidine
Industrial Production Methods
Industrial production of 2’Pip-5’(4MeOTrityl)dT follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2’Pip-5’(4MeOTrityl)dT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like piperidine, sodium hydride, and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thymidine derivatives, while substitution reactions can introduce various functional groups at the 2’ position.
Scientific Research Applications
2’Pip-5’(4MeOTrityl)dT has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.
Biology: Employed in the development of nucleic acid-based probes and sensors for detecting specific DNA or RNA sequences.
Medicine: Utilized in the design of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Applied in the production of nucleic acid-based diagnostics and research tools.
Mechanism of Action
The mechanism of action of 2’Pip-5’(4MeOTrityl)dT involves its incorporation into oligonucleotides, where it can influence the stability and binding properties of the nucleic acid strands. The piperidine group at the 2’ position can enhance the compound’s binding affinity to complementary nucleic acid sequences, while the 4-methoxytrityl group serves as a protecting group during synthesis, preventing unwanted reactions at the 5’ position.
Comparison with Similar Compounds
Similar Compounds
2’-O-Methylthymidine: Similar in structure but with a methyl group at the 2’ position instead of a piperidine group.
2’-Fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine: Contains a fluoro group at the 2’ position and a dimethoxytrityl protecting group at the 5’ position.
Uniqueness
2’Pip-5’(4MeOTrityl)dT is unique due to the presence of the piperidine group at the 2’ position, which can enhance binding affinity and stability in nucleic acid interactions. Additionally, the 4-methoxytrityl group provides effective protection during synthesis, making it a valuable compound for oligonucleotide synthesis and modification.
Properties
CAS No. |
134935-01-6 |
|---|---|
Molecular Formula |
C35H39N3O5 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-piperidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C35H39N3O5/c1-25-23-38(34(40)36-32(25)39)33-31(37-20-10-5-11-21-37)22-30(43-33)24-42-35(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-18-29(41-2)19-17-28/h3-4,6-9,12-19,23,30-31,33H,5,10-11,20-22,24H2,1-2H3,(H,36,39,40)/t30-,31+,33+/m0/s1 |
InChI Key |
QORIJNKYCKDNFI-RKKDRKJOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCC6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















